2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1315366-86-9
VCID: VC4460744
InChI: InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H
SMILES: C1COC(CN1)CN2C=NC=N2.Cl
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride

CAS No.: 1315366-86-9

Cat. No.: VC4460744

Molecular Formula: C7H13ClN4O

Molecular Weight: 204.66

* For research use only. Not for human or veterinary use.

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride - 1315366-86-9

Specification

CAS No. 1315366-86-9
Molecular Formula C7H13ClN4O
Molecular Weight 204.66
IUPAC Name 2-(1,2,4-triazol-1-ylmethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H
Standard InChI Key XAFODPWNYSODIG-UHFFFAOYSA-N
SMILES C1COC(CN1)CN2C=NC=N2.Cl

Introduction

2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine Hydrochloride: A Comprehensive Overview

2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine hydrochloride (CAS 1315366-86-9) is a heterocyclic organic compound featuring a morpholine ring and a triazole moiety. Its molecular formula is C₇H₁₃ClN₄O, with a molecular weight of 204.66 g/mol. The compound’s structure combines the bioactive potential of triazoles (antimicrobial, antifungal) with the pharmacological relevance of morpholine (used in drug design for neurological and cardiovascular applications). Below is a detailed analysis of its properties, synthesis, biological activity, and applications.

Synthesis and Reactivity

The synthesis typically involves multi-step reactions:

  • Formation of the triazole-morpholine core: Reaction of morpholine derivatives with triazole precursors (e.g., hydrazine derivatives).

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

While exact synthetic protocols are proprietary, analogous methods for similar triazole-morpholine compounds involve:

  • Condensation reactions: Between hydrazones and morpholine derivatives to form the triazole ring .

  • Functionalization: Introduction of substituents (e.g., alkyl, aryl groups) to modulate biological activity .

Biological Activity and Research Findings

The compound’s triazole and morpholine groups confer potential bioactivity:

ActivityMechanism/FindingsSupporting Evidence
AntimicrobialTriazole rings disrupt microbial membranes; morpholine enhances bioavailability.Inferred from
AntifungalSimilar triazole derivatives inhibit fungal growth (e.g., Candida spp.).Analogous compounds
AntioxidantMorpholine derivatives scavenge free radicals (e.g., DPPH assay).Related compounds
Pharmacological PotentialMorpholine’s role in CNS drug design suggests neuroactive properties.Structural analogy

Note: Direct experimental data for this specific compound is limited; inferences are drawn from structurally related triazole-morpholine derivatives.

Applications and Industrial Relevance

The compound serves as a scaffold in:

  • Pharmaceuticals: Development of antimicrobial or neuroactive agents.

  • Agricultural Chemicals: Fungicides or pesticides leveraging triazole’s bioactivity.

  • Research Reagents: Probe for studying triazole-morpholine interactions in biochemistry.

HazardPrecautions
ToxicityHarmful if swallowed; may cause skin irritation.
StorageStore in a cool, dry place; avoid exposure to moisture.
HandlingWear gloves, goggles, and use a lab hood.

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